molecular formula C29H32O16 B600531 Kaempferol 3-O-(6''-O-acetyl)glucoside-7-O-rhamnoside CAS No. 66465-24-5

Kaempferol 3-O-(6''-O-acetyl)glucoside-7-O-rhamnoside

Cat. No.: B600531
CAS No.: 66465-24-5
M. Wt: 636.55
InChI Key:
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Description

Kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside is a flavonoid glycoside, a type of phenolic compound found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound is a derivative of kaempferol, a well-studied flavonoid, and is characterized by the presence of acetylglucoside and rhamnoside sugar moieties attached to the kaempferol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside typically involves the glycosylation of kaempferol with acetylglucoside and rhamnoside. The process can be carried out using various glycosyl donors and catalysts under controlled conditions. For instance, the use of acetyl-protected glucosyl donors in the presence of a Lewis acid catalyst can facilitate the formation of the glycosidic bond. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent hydrolysis and oxidation.

Industrial Production Methods

Industrial production of kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside may involve the extraction and purification of the compound from natural sources, such as plants rich in kaempferol derivatives. Techniques like column chromatography and high-performance liquid chromatography (HPLC) are commonly used to isolate and purify the compound. Additionally, biotechnological approaches, including the use of engineered microorganisms, can be employed to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

Kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the glycosidic bonds, leading to the formation of different glycoside derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside. These derivatives can exhibit different biological activities and properties compared to the parent compound.

Scientific Research Applications

    Chemistry: The compound is used as a model molecule to study glycosylation reactions and the synthesis of complex flavonoid derivatives.

    Biology: It is investigated for its role in plant metabolism and its interactions with other biomolecules.

    Medicine: The compound exhibits promising pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. It is being explored as a potential therapeutic agent for various diseases.

    Industry: Kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside is used in the development of nutraceuticals and functional foods due to its health benefits.

Comparison with Similar Compounds

Kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside can be compared with other similar flavonoid glycosides, such as:

    Kaempferol 3-O-rhamnoside: Lacks the acetylglucoside moiety, which may affect its solubility and biological activity.

    Quercetin 3-O-glucoside: Contains a different flavonoid backbone (quercetin) and may exhibit different pharmacological properties.

    Isorhamnetin 3-O-glucoside: Similar structure but with a methoxy group on the flavonoid backbone, which can influence its activity and metabolism.

The uniqueness of kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside lies in its specific glycosylation pattern, which can affect its solubility, stability, and biological activity compared to other flavonoid glycosides.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O16/c1-10-19(33)22(36)24(38)28(41-10)42-14-7-15(32)18-16(8-14)43-26(12-3-5-13(31)6-4-12)27(21(18)35)45-29-25(39)23(37)20(34)17(44-29)9-40-11(2)30/h3-8,10,17,19-20,22-25,28-29,31-34,36-39H,9H2,1-2H3/t10-,17+,19-,20+,22+,23-,24+,25+,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYLPJSOUAYAGD-DYJXLLAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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